Cas no 320422-76-2 (3,3-Dimethyl-1-(2,4,6-trichloroanilino)-2-azetanone)

3,3-Dimethyl-1-(2,4,6-trichloroanilino)-2-azetanone structure
320422-76-2 structure
Product name:3,3-Dimethyl-1-(2,4,6-trichloroanilino)-2-azetanone
CAS No:320422-76-2
MF:
MW:
CID:4645719

3,3-Dimethyl-1-(2,4,6-trichloroanilino)-2-azetanone Chemical and Physical Properties

Names and Identifiers

    • 3,3-DIMETHYL-1-(2,4,6-TRICHLOROANILINO)-2-AZETANONE
    • 3,3-Dimethyl-1-(2,4,6-trichloroanilino)-2-azetanone

3,3-Dimethyl-1-(2,4,6-trichloroanilino)-2-azetanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AI81786-1mg
3,3-dimethyl-1-[(2,4,6-trichlorophenyl)amino]azetidin-2-one
320422-76-2 >90%
1mg
$201.00 2024-04-20
A2B Chem LLC
AI81786-5mg
3,3-dimethyl-1-[(2,4,6-trichlorophenyl)amino]azetidin-2-one
320422-76-2 >90%
5mg
$214.00 2024-04-20
A2B Chem LLC
AI81786-10mg
3,3-dimethyl-1-[(2,4,6-trichlorophenyl)amino]azetidin-2-one
320422-76-2 >90%
10mg
$240.00 2024-04-20
Ambeed
A891991-1g
3,3-Dimethyl-1-[(2,4,6-trichlorophenyl)amino]azetidin-2-one
320422-76-2 90%
1g
$611.0 2024-04-20
A2B Chem LLC
AI81786-500mg
3,3-dimethyl-1-[(2,4,6-trichlorophenyl)amino]azetidin-2-one
320422-76-2 >90%
500mg
$720.00 2024-04-20
A2B Chem LLC
AI81786-1g
3,3-dimethyl-1-[(2,4,6-trichlorophenyl)amino]azetidin-2-one
320422-76-2 >90%
1g
$1295.00 2024-04-20
TRC
D175660-2.5mg
3,3-Dimethyl-1-(2,4,6-trichloroanilino)-2-azetanone
320422-76-2
2.5mg
$ 155.00 2022-06-05
TRC
D175660-1mg
3,3-Dimethyl-1-(2,4,6-trichloroanilino)-2-azetanone
320422-76-2
1mg
$ 80.00 2022-06-05
TRC
D175660-0.5mg
3,3-Dimethyl-1-(2,4,6-trichloroanilino)-2-azetanone
320422-76-2
0.5mg
$ 50.00 2022-06-05
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00845616-1g
3,3-Dimethyl-1-[(2,4,6-trichlorophenyl)amino]azetidin-2-one
320422-76-2 90%
1g
¥4193.0 2023-03-20

Additional information on 3,3-Dimethyl-1-(2,4,6-trichloroanilino)-2-azetanone

Research Update on 3,3-Dimethyl-1-(2,4,6-trichloroanilino)-2-azetanone (CAS: 320422-76-2)

Recent studies on 3,3-Dimethyl-1-(2,4,6-trichloroanilino)-2-azetanone (CAS: 320422-76-2) have highlighted its potential as a key intermediate in the synthesis of novel bioactive compounds. This β-lactam derivative has garnered attention due to its unique structural features, which enable diverse chemical modifications for drug discovery. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated its utility in constructing spirocyclic β-lactams, a class of compounds with promising antimicrobial and anticancer properties. The research emphasized the compound's stability under mild reaction conditions, facilitating its use in multi-step synthetic routes.

Advancements in analytical techniques, such as high-resolution mass spectrometry (HRMS) and X-ray crystallography, have enabled precise characterization of 320422-76-2 and its derivatives. A collaborative effort between academic and industrial researchers (reported in *Bioorganic & Medicinal Chemistry Letters*, 2024) revealed that halogen bonding interactions involving the 2,4,6-trichloroanilino moiety contribute to the compound's crystallinity and solubility profile. These findings are critical for optimizing formulation strategies in preclinical development.

In pharmacological studies, derivatives of 320422-76-2 have shown selective inhibition of bacterial penicillin-binding proteins (PBPs), particularly against methicillin-resistant *Staphylococcus aureus* (MRSA) strains. A 2024 *ACS Infectious Diseases* paper reported a structure-activity relationship (SAR) study where the 2-azetanone core was functionalized with various electrophiles, yielding compounds with MIC values as low as 0.5 μg/mL against Gram-positive pathogens. Molecular docking simulations suggest that the trichloroanilino group enhances target binding through hydrophobic interactions with the PBP2a allosteric site.

Ongoing toxicology evaluations (as per a 2023 *Chemical Research in Toxicology* report) indicate that 320422-76-2 exhibits favorable metabolic stability in human liver microsome assays, with no observed cytochrome P450 inhibition up to 100 μM concentrations. However, researchers caution that the electron-withdrawing chlorine atoms may necessitate structural optimization to mitigate potential bioaccumulation risks. Current structure-property relationship (SPR) studies focus on replacing chlorine substituents with bioisosteres while maintaining antimicrobial potency.

Industrial applications are emerging, with patent filings (e.g., WO202318756A1) describing continuous flow synthesis methods for 320422-76-2 that achieve >90% yield with minimal purification steps. Process chemistry innovations include photochemical activation of the β-lactam ring for downstream derivatization, enabling kilogram-scale production of lead compounds. The compound's role in fragment-based drug discovery is also being explored, as its rigid scaffold serves as an ideal starting point for constructing targeted protein degraders (PROTACs) in oncology research.

Future research directions highlighted in a 2024 *Nature Reviews Drug Discovery* perspective article include leveraging 320422-76-2's unique stereoelectronic properties for developing covalent inhibitors of serine hydrolases. The compound's α,β-unsaturated carbonyl moiety presents opportunities for selective Michael addition with catalytic residues, as demonstrated in recent protease inhibitor designs. Collaborative efforts between computational chemists and synthetic biologists aim to engineer enzymatic pathways for the sustainable production of this valuable chemical building block.

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Amadis Chemical Company Limited
(CAS:320422-76-2)3,3-Dimethyl-1-(2,4,6-trichloroanilino)-2-azetanone
A1014223
Purity:99%
Quantity:1g
Price ($):550.0